Ghrelin agonist HM01

Description

Pharmacological Mechanisms of HM01 as a Ghrelin Receptor Agonist

GHSR1a Receptor Binding Affinity and Selectivity Profiling

HM01 exhibits high specificity for GHSR1a, with a binding affinity (Ki) of $$1.42 \pm 0.36 \, \text{nM}$$ for the human receptor isoform. This affinity is comparable to endogenous ghrelin, positioning HM01 as a potent synthetic agonist. Structural studies reveal that HM01’s selectivity arises from its interaction with key residues in the GHSR1a ligand-binding pocket, which are critical for stabilizing the active receptor conformation. Unlike truncated isoforms such as GHSR1b, which lacks transmembrane domains essential for signaling, HM01 shows negligible binding to GHSR1b, ensuring targeted activation of the full-length receptor.

Comparative analyses with other ghrelin receptor agonists, such as HM02, highlight HM01’s superior receptor engagement. While both compounds share similar binding kinetics, HM01’s brain-penetrating properties distinguish it from HM02, which exhibits limited central nervous system (CNS) accessibility. This selectivity is further evidenced by HM01’s ability to activate hypothalamic nuclei involved in appetite regulation, a response absent in HM02-treated models.

Signal Transduction Pathways: Gαq/11 vs. β-Arrestin Recruitment Dynamics

HM01 activates GHSR1a through dual signaling pathways: canonical Gαq/11-mediated calcium mobilization and β-arrestin-dependent internalization. In vitro assays demonstrate that HM01 induces intracellular calcium flux with an EC~50~ of $$1.25 \pm 0.15 \, \text{nM}$$, a potency mirroring its receptor binding affinity. This Gαq/11 activation triggers downstream effects such as gastric motility enhancement and anti-inflammatory cytokine production (e.g., IL-10).

β-Arrestin recruitment, a pathway associated with receptor desensitization and non-canonical signaling, is also modulated by HM01. PathHunter™ β-arrestin assays reveal that HM01 promotes β-arrestin-2 binding to GHSR1a, albeit with lower efficacy compared to Gαq/11 activation. This biased signaling profile may explain HM01’s ability to sustain therapeutic effects without inducing tachyphylaxis, a common limitation of non-selective agonists.

The interplay between these pathways is context-dependent. For instance, HM01’s suppression of motion-induced emesis correlates with Gαq/11-mediated inhibition of vestibular nucleus activity, while its anti-inflammatory effects in gastric tissue involve β-arrestin-dependent upregulation of IL-10. Such pathway-specific effects underscore HM01’s potential for tailored therapeutic applications.

Blood-Brain Barrier Penetration Capabilities and Pharmacokinetic Optimization

HM01’s oral bioavailability ($$70.6\%$$) and CNS penetration distinguish it from peptide-based ghrelin analogs. Pharmacokinetic studies in rats demonstrate a brain-to-plasma concentration ratio ($$K_p$$) of $$0.67–0.80$$ across a 2–8 hour window post-administration, confirming its ability to traverse the blood-brain barrier. This penetration is facilitated by HM01’s small molecular weight (929 Da) and lipophilic properties, which circumvent the need for active transport mechanisms.

Table 1. Pharmacokinetic Profile of HM01

| Parameter | Value |

|---|---|

| Bioavailability (oral) | $$70.6 \pm 26.9\%$$ |

| Plasma half-life | $$4.3 \pm 1.0 \, \text{hours}$$ |

| Brain-to-plasma ratio (K_p) | $$0.73 \pm 0.14 \, (\text{2 hours})$$ |

| $$0.80 \pm 0.23 \, (\text{4 hours})$$ | |

| $$0.67 \, (\text{8 hours})$$ |

The compound’s pharmacokinetic optimization extends to its metabolic stability, with minimal first-pass hepatic clearance due to resistance to cytochrome P450 oxidation. This stability, combined with prolonged receptor occupancy ($$t_{1/2} = 4.3 \, \text{hours}$$), ensures sustained activation of central and peripheral GHSR1a populations.

Properties

Molecular Formula |

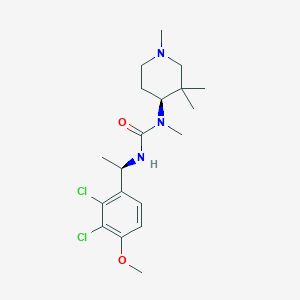

C19H29Cl2N3O2 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

3-[(1R)-1-(2,3-dichloro-4-methoxyphenyl)ethyl]-1-methyl-1-[(4S)-1,3,3-trimethylpiperidin-4-yl]urea |

InChI |

InChI=1S/C19H29Cl2N3O2/c1-12(13-7-8-14(26-6)17(21)16(13)20)22-18(25)24(5)15-9-10-23(4)11-19(15,2)3/h7-8,12,15H,9-11H2,1-6H3,(H,22,25)/t12-,15+/m1/s1 |

InChI Key |

WGIAKIIMCPKJQN-DOMZBBRYSA-N |

Isomeric SMILES |

C[C@H](C1=C(C(=C(C=C1)OC)Cl)Cl)NC(=O)N(C)[C@H]2CCN(CC2(C)C)C |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)OC)Cl)Cl)NC(=O)N(C)C2CCN(CC2(C)C)C |

Origin of Product |

United States |

Preparation Methods

Structural Features and Receptor Affinity

HM01 is a brain-penetrating, orally bioavailable agonist of GHS-R1a. Its chemical structure includes a dichloro-methoxyphenyl group and a piperidyl urea moiety, contributing to high receptor binding affinity. In vitro assays demonstrate a Ki value of 1.42 ± 0.36 nM for human GHS-R1a, with potent activation of intracellular calcium signaling (EC₅₀: 1.25 ± 0.15 nM ). These properties underscore its selectivity and efficacy in modulating ghrelin receptor activity.

Pharmacokinetic Properties

HM01 exhibits favorable pharmacokinetics for central and peripheral action:

These metrics highlight HM01’s suitability for chronic dosing in neurological and gastrointestinal disorders.

Experimental Preparation and Formulation

Vehicle Suspension for Oral Administration

In preclinical studies, HM01 is typically suspended in a vehicle comprising 0.5% carboxymethylcellulose and 2% dimethyl sulfoxide (DMSO) to enhance solubility. For acute dosing, solutions are prepared fresh and administered via oral gavage at volumes of 3 mL/kg in rodent models.

Dosing Protocols

-

Constipation models : 3–10 mg/kg HM01 reversed 6-hydroxydopamine-induced fecal output reductions in rats.

-

Emesis models : 1–30 mg/kg HM01 attenuated cisplatin- and motion-induced vomiting in Suncus murinus.

-

Postoperative ileus : 6 mg/kg HM01 restored gastric emptying in abdominal surgery models.

Dose-dependent efficacy and safety profiles are validated across species, with no reported toxicity at therapeutic ranges.

Mechanism of Action: Central and Peripheral Pathways

Central Nervous System Activation

HM01 induces Fos immunoreactivity in brain regions critical for gut-brain signaling:

-

Nucleus tractus solitarius (NTS) : 52% increase in cholinergic neuron activation.

-

Arcuate nucleus : Modulates appetite and metabolic responses.

-

Paraventricular hypothalamic nucleus (PVH) : Key site for anti-emetic effects.

Hexamethonium (a nicotinic antagonist) partially blocks HM01’s gastric effects, suggesting dual vagal and enteric mechanisms.

Anti-Inflammatory and Prokinetic Effects

In abdominal surgery models, HM01:

-

Reduced gastric interleukin-1β (IL-1β) and tumor necrosis factor-α (TNFα) by 60–70%.

-

Increased interleukin-10 (IL-10) by 4-fold, promoting resolution of inflammation.

-

Normalized delayed gastric emptying via cholinergic activation in the myenteric plexus.

Comparative Efficacy with Other Ghrelin Agonists

HM01 vs. HM02

HM01’s superior anti-emetic potency over HM02 (a less brain-penetrant analog) underscores the importance of central GHS-R1a activation:

| Parameter | HM01 | HM02 |

|---|---|---|

| Motion-induced emesis reduction | 67.6% | No effect |

| Hypothermia induction | Yes | Yes |

| Feeding stimulation | Significant | None |

HM01’s unique activation of PVH neurons likely explains its broader therapeutic scope .

Chemical Reactions Analysis

Ghrelin agonist HM01 undergoes various chemical reactions, including:

Oxidation: HM01 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of HM01.

Substitution: HM01 can undergo substitution reactions where functional groups are replaced with other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Key Applications

-

Gastrointestinal Disorders

- Postoperative Ileus : Studies indicate that HM01 effectively reverses gastric inflammation and ileus responses induced by abdominal surgery in rat models. In a study, HM01 administration significantly increased gastric emptying and reduced pro-inflammatory cytokines such as IL-1β and TNFα, demonstrating its potential in managing postoperative complications .

- Constipation : Research has shown that HM01 alleviates constipation associated with Parkinson's disease by enhancing gastrointestinal motility. In 6-hydroxydopamine (6-OHDA) rats, HM01 improved fecal output and water content, which were previously reduced due to the disease .

-

Neurological Disorders

- Parkinson's Disease : Chronic treatment with HM01 has been associated with improvements in non-motor symptoms of Parkinson's disease, such as body weight and food intake, without affecting motor deficits. This suggests that HM01 may be beneficial for managing certain aspects of Parkinson's disease beyond motor symptoms .

- Neuroprotection : The compound has shown potential neuroprotective effects by activating central vagal pathways, which could be advantageous in conditions characterized by neuroinflammation .

Data Summary

The following table summarizes key pharmacological properties and findings related to HM01:

| Characteristic | Value |

|---|---|

| Binding Affinity (Ki) | 1.42 ± 0.36 nM |

| Half-life | 4.3 hours |

| Bioavailability | 70.6% |

| Brain/Plasma Concentration Ratio | 0.73 - 0.67 over time |

| Effects on Gastric Emptying | Increased in postoperative ileus |

| Effects on Fecal Output | Improved in Parkinson's model |

Case Studies

- Gastric Inflammation Study : In a controlled experiment involving rats subjected to abdominal surgery, HM01 was administered either orally or intraperitoneally. Results indicated a significant reduction in gastric inflammatory markers and restoration of normal gastric emptying rates compared to control groups .

- Parkinson’s Disease Model : A study involving chronic administration of HM01 in 6-OHDA rats demonstrated significant improvements in non-motor symptoms such as appetite and weight maintenance, highlighting its potential role as a supportive treatment for Parkinson's disease patients experiencing gastrointestinal issues .

Mechanism of Action

Ghrelin agonist HM01 exerts its effects by binding to and activating the growth hormone secretagogue receptor 1a (GHS-R1a). This receptor is expressed in various tissues, including the brain, stomach, and intestines. Upon activation, HM01 stimulates the release of growth hormone, increases appetite, and enhances gastrointestinal motility .

The molecular targets and pathways involved in HM01’s action include the activation of central vagal and enteric cholinergic neurons, modulation of cytokine expression, and regulation of gastric emptying. HM01’s ability to cross the blood-brain barrier allows it to influence both central and peripheral targets, making it effective in treating gastrointestinal and central nervous system disorders .

Comparison with Similar Compounds

Comparison with Similar Ghrelin Agonists

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Pharmacokinetic and Therapeutic Comparison of HM01 with Other Ghrelin Agonists

Key Observations :

- Oral Bioavailability : HM01 and GSK894281 are orally active, whereas Ulimorelin requires parenteral administration .

- Receptor Desensitization : HM01 maintains efficacy during chronic use, unlike GSK894281 and CP464709, which desensitize GHS-R1a .

Gastrointestinal Motility

- HM01: Normalizes delayed gastric emptying in PD models (6-OHDA rats) and improves fecal output by reducing intestinal transit time .

- Ulimorelin : Stimulates colonic motility but is ineffective orally and short-acting in rodents .

- CP464709 : Lacks consistent prokinetic effects in chronic settings .

Anti-Emetic Effects

- HM01 suppresses emesis induced by cisplatin and motion in musk shrews, synergizing with 5-HT3/NK1 antagonists (e.g., palonosetron/netupitant) .

- CP464709 shows anti-emetic activity but with lower potency and brain exposure .

Cancer Cachexia

Paradoxical Effects on Muscle Mass

- HM01 : Reduces lean body mass (15–20% in wild-type mice) and exacerbates sarcopenia in Sod1KO mice (oxidative stress model) by suppressing IGF-1 and ribosomal protein synthesis .

- Unacylated Ghrelin : Preserves muscle mass (~30% improvement in Sod1KO mice) and enhances contractile force via FoxO3a/MuRF1 downregulation .

Mechanistic Divergence :

Limitations and Model-Dependent Variability

- Treatment Duration : HM01’s muscle-wasting effects emerge after 4–8 weeks, whereas short-term use (<2 weeks) increases appetite without significant mass loss .

- Species Differences : Ulimorelin’s half-life varies drastically between humans and rodents, limiting translational predictability .

- Disease Context : HM01 improves muscle mass in cancer cachexia but worsens redox-dependent sarcopenia, highlighting model-specific outcomes .

Q & A

Q. What key pharmacological properties of HM01 make it suitable for studying ghrelin receptor-mediated effects in the central nervous system (CNS)?

HM01 exhibits high binding affinity to the human ghrelin receptor (GHS-R1a) with a Ki value of 1.42 ± 0.36 nM, a plasma half-life of 4.3 hours in rats, and a brain/plasma ratio of 0.73 after oral administration . These properties enable sustained receptor activation and CNS penetration, making it ideal for studying central ghrelin pathways in rodent models. Methodologically, researchers should prioritize in vitro binding assays (e.g., HEK293 cells expressing recombinant GHS-R1a) and pharmacokinetic profiling (e.g., plasma/brain distribution at 2-hour intervals) to validate these parameters .

Q. How does HM01’s brain penetrance influence its prokinetic effects in rodent models of gastrointestinal (GI) dysmotility?

HM01 crosses the blood-brain barrier (BBB) and activates GHS-R1a in the arcuate nucleus, nucleus tractus solitarius, and lumbosacral spinal cord, as evidenced by Fos immunoreactivity . This central action stimulates colonic motility and defecation in 6-OHDA-lesioned rats (a Parkinson’s disease model). To confirm CNS involvement, researchers should compare HM01 with peripherally restricted agonists (e.g., HM02) and quantify Fos expression in spinal/brain regions via immunohistochemistry .

Q. What experimental endpoints are critical for assessing HM01’s efficacy in alleviating L-dopa-induced gastric emptying delays?

Key endpoints include fecal output weight, fecal water content, and gastric emptying rates measured via standardized protocols (e.g., phenol red recovery). In 6-OHDA rats, HM01 (3–10 mg/kg) reverses L-dopa/carbidopa-induced delays, requiring acute or repeated dosing regimens . Researchers should incorporate control groups treated with vehicle or other agonists (e.g., ulimorelin) to isolate HM01-specific effects .

Advanced Research Questions

Q. How can contradictory findings regarding HM01’s central vs. peripheral mechanisms be resolved in experimental design?

While HM01 increases Fos expression in the arcuate nucleus (central action), its prokinetic effects in abdominal surgery models may also involve peripheral pathways . To disentangle mechanisms, use selective GHS-R1a antagonists (e.g., [D-Lys³]-GHRP-6) administered centrally (intracerebroventricular) vs. peripherally. Additionally, compare HM01’s efficacy in vagotomized vs. intact rodents to assess vagal nerve dependency .

Q. What statistical approaches are appropriate for analyzing HM01’s dose-dependent effects on Fos expression in neural circuits?

Fos-positive cells in target regions (e.g., arcuate nucleus) should be quantified using automated image analysis software (e.g., ImageJ) and analyzed via two-way ANOVA with post hoc Bonferroni corrections. For example, HM01 increases Fos-ir cells by 5.0-fold in the arcuate nucleus of 6-OHDA rats, requiring stratification by lesion status and treatment dose . Power analysis should be conducted to ensure adequate sample sizes for detecting regional Fos variations.

Q. How can researchers address HM01’s potential receptor desensitization in chronic studies?

Unlike other ghrelin agonists (e.g., GSK894281), HM01 maintains efficacy after 7 days of daily dosing in rats . However, long-term studies should monitor GHS-R1a expression (via qPCR) and calcium signaling in vitro to detect desensitization. Comparative pharmacokinetic/pharmacodynamic modeling (e.g., plasma half-life vs. effect duration) can guide optimal dosing intervals .

Q. What methodologies validate HM01’s anti-emetic efficacy in combination therapies (e.g., with 5-HT3/NK1 antagonists)?

In shrew models, HM01 reduces cisplatin-induced emesis by 84.5% when combined with palonosetron and netupitant . Researchers should employ crossover designs to test monotherapy vs. combination efficacy, with emesis frequency and latency as primary endpoints. Electrocardiography (ECG) or electromyography (EMG) can objectively quantify vomiting episodes .

Methodological Considerations

- Ethical Compliance : Adhere to ARRIVE guidelines for rodent studies, including randomization, blinding, and humane endpoints (e.g., body weight loss ≤20%) .

- Data Interpretation : Address limitations such as species-specific pharmacokinetics (e.g., HM01’s half-life differs between rats and humans) and use translational models (e.g., PD patient-derived enteric neurons) where feasible .

- Comparative Studies : Benchmark HM01 against existing agonists (e.g., ulimorelin, GSK894281) using standardized assays (e.g., calcium flux in GHS-R1a-expressing cells) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.